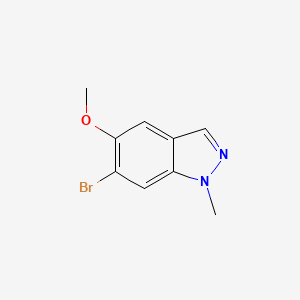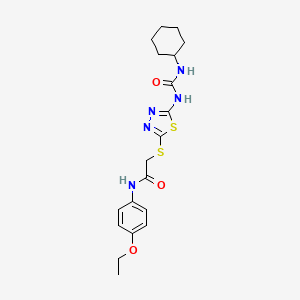![molecular formula C14H20N2OS B2406909 2-amino-N-cyclopropyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide CAS No. 590357-09-8](/img/structure/B2406909.png)
2-amino-N-cyclopropyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-N-cyclopropyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide (also referred to as ‘HCT-C’) is an organic compound that has recently been the subject of much scientific research. HCT-C is a bicyclic molecule with a six-membered ring and a five-membered ring fused together. It has a molecular weight of 222.3 g/mol and is a colorless solid. HCT-C has been found to have a wide range of biological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.
科学的研究の応用
Antimycobacterial Applications
2-Amino-N-cyclopropyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide has been explored for its antimycobacterial properties. Specifically, derivatives of this compound were synthesized and evaluated against Mycobacterium tuberculosis, showing significant activity, with certain derivatives exhibiting more potency than standard drugs like Ethambutol and Ciprofloxacin (Nallangi et al., 2014).
Antibiotic and Antimicrobial Applications
This compound has also been used as a precursor for synthesizing new antibiotic and antibacterial drugs. The synthesized compounds demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, highlighting their potential as new therapeutic agents (Ahmed, 2007).
Anti-Inflammatory and Antioxidant Activities
Furthermore, the compound and its derivatives have been assessed for anti-inflammatory and antioxidant activities. They were compared with standard drugs like ibuprofen and ascorbic acid, showcasing promising results in in vitro studies (Kumar et al., 2008).
Allosteric Modulation of Receptors
In the realm of neurological research, derivatives of this compound have been evaluated as potential allosteric modulators of the A1 adenosine receptor, a target with implications in various neurological processes. The studies involved exploring the structure-activity relationships of the derivatives, providing insights into their interaction with the receptor and modulating effects (Aurelio et al., 2011).
Pharmaceutical Synthesis and Biological Evaluation
The compound's derivatives have been actively researched for various pharmacological activities, including antiarrhythmic, serotonin antagonist, and antianxiety activities. The synthesis, characterization, and pharmacological assessment of these derivatives reveal their high activity and potential as therapeutic agents in the respective domains (Amr et al., 2010).
特性
IUPAC Name |
2-amino-N-cyclopropyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c15-13-12(14(17)16-9-7-8-9)10-5-3-1-2-4-6-11(10)18-13/h9H,1-8,15H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJWXZXJBCNUNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)C(=C(S2)N)C(=O)NC3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenylamine](/img/structure/B2406826.png)
![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide](/img/structure/B2406829.png)
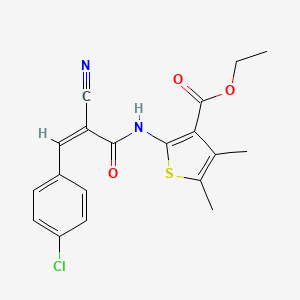
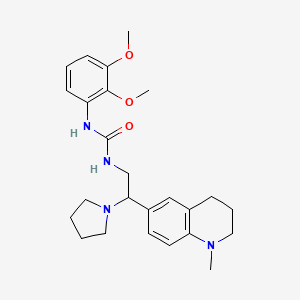
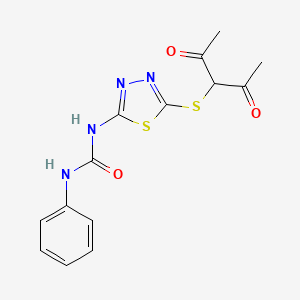
![Methyl 4-((4-oxo-9-(2-(thiophen-2-yl)ethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2406834.png)
![4-chloro-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2406836.png)
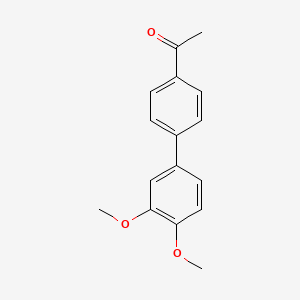
![Tert-butyl ((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)carbamate](/img/structure/B2406839.png)
![5-ethyl-6-methyl-3-(3-methylphenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2406841.png)
![1-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B2406842.png)

